molecular formula C19H30N6O6 B10825617 Gly-Phe-Arg acetate

Gly-Phe-Arg acetate

Cat. No.: B10825617
M. Wt: 438.5 g/mol
InChI Key: KFCYRSBBVVURHK-JHEYCYPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-phenylalanyl-L-arginine acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Glycyl-L-phenylalanyl-L-arginine acetate follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-phenylalanyl-L-arginine acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides with altered functional groups.

Scientific Research Applications

Glycyl-L-phenylalanyl-L-arginine acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Glycyl-L-phenylalanyl-L-arginine acetate involves its interaction with specific molecular targets and pathways. As a mimic of the mud-crab pumping pheromone, it binds to receptors that trigger physiological responses in the target organism. The exact molecular targets and pathways are still under investigation, but it is believed to involve signal transduction mechanisms similar to those of natural pheromones.

Comparison with Similar Compounds

Glycyl-L-phenylalanyl-L-arginine acetate is unique due to its high potency and specificity in mimicking natural pheromones. Similar compounds include:

    Glycyl-L-phenylalanyl-L-arginine: The non-acetate form of the compound.

    Glycyl-L-phenylalanyl-L-arginine amide: A similar tripeptide with an amide group.

    Glycyl-L-phenylalanyl-L-arginine methyl ester: A methyl ester derivative of the tripeptide

These compounds share structural similarities but differ in their functional groups, which can affect their reactivity and biological activity.

Properties

Molecular Formula

C19H30N6O6

Molecular Weight

438.5 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C17H26N6O4.C2H4O2/c18-10-14(24)22-13(9-11-5-2-1-3-6-11)15(25)23-12(16(26)27)7-4-8-21-17(19)20;1-2(3)4/h1-3,5-6,12-13H,4,7-10,18H2,(H,22,24)(H,23,25)(H,26,27)(H4,19,20,21);1H3,(H,3,4)/t12-,13+;/m0./s1

InChI Key

KFCYRSBBVVURHK-JHEYCYPBSA-N

Isomeric SMILES

CC(=O)O.C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN

Origin of Product

United States

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